3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-11-7-10(8-1-2-8)14-15(11)9-3-5-13-6-4-9/h7-9,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICINAANBGTUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Synthesis
The compound features a unique structure comprising a cyclopropyl group, a piperidinyl moiety, and a pyrazole ring. Its synthesis typically involves multi-step organic reactions that include cyclopropanation, piperidine formation, and pyrazole construction. The following table summarizes the synthetic pathway:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Diazomethane + Alkene | Cyclopropyl group formation |
| 2 | Aldol Reaction | Piperidine + Formaldehyde + Reducing Agent | Piperidinyl group formation |
| 3 | Cyclization | Hydrazine + Diketone | Pyrazole ring formation |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized several related compounds and evaluated their effectiveness against various bacterial strains. The findings demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in multiple lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with further investigations indicating synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research showed that it could significantly reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act on various receptors, modulating signaling pathways critical for cellular responses in disease contexts.
- Cell Cycle Regulation : Evidence suggests that it influences cell cycle checkpoints, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A series of substituted pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the cyclopropyl group exhibited lower MIC values than their non-cyclopropyl counterparts, suggesting enhanced activity due to structural modifications .
Study 2: Cancer Cell Line Testing
In a comparative study involving multiple cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong cytotoxicity. Combination treatments with doxorubicin led to enhanced efficacy, suggesting potential for clinical application .
Scientific Research Applications
Cancer Research
The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. For instance, derivatives of pyrazole compounds, including those with piperidine moieties, have shown promising results as inhibitors of PAK4 (p21-activated kinase 4), which is implicated in various cancers such as lung and gastric cancers. In a study, certain analogs exhibited significant inhibition of PAK4 activity, suggesting that modifications to the piperidine structure can enhance potency against cancer cell lines like A549 .
Neuropharmacology
Research indicates that pyrazole derivatives can influence neurotransmitter systems and may have implications for treating neurological disorders. The piperidine ring is known to interact with various receptors in the central nervous system (CNS), potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural features of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine may enhance its binding affinity to these receptors, warranting further investigation .
Anti-inflammatory Properties
Compounds containing pyrazole structures have been reported to exhibit anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs. Studies have suggested that similar compounds can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclopropyl and piperidine groups through nucleophilic substitution reactions.
Synthetic Pathway Overview
- Formation of Pyrazole : The initial step involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Cyclopropyl Introduction : Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds.
- Piperidine Attachment : The final step typically involves a nucleophilic substitution reaction where piperidine is added to the pyrazole core.
The purity and structure of synthesized compounds are usually confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Hypothetical analogs inferred from structural trends in .
Substituent Effects at Position 3
- Cyclopropyl vs. Phenyl/Pyridyl/Cyclohexyl: The cyclopropyl group in the target compound balances steric bulk and electronic effects. In thrombin inhibitors, 3-pyridyl substituents (IC50 = 16 nM) outperform phenyl (IC50 = 419 nM) and cyclohexyl (inactive) groups due to improved hydrogen-bonding and π-π interactions . Cyclopropyl’s rigidity may enhance metabolic stability compared to bulkier cyclohexyl groups.
Substituent Effects at Position 1
- Piperidin-4-yl vs. Aromatic Groups: Piperidin-4-yl at position 1 enhances solubility via basic nitrogen and facilitates interactions with charged residues in enzyme active sites. For example, 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine shows moderate thrombin inhibition, while analogs with aromatic substituents (e.g., 2-fluorophenyl) may prioritize lipophilicity over solubility .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopropanamine, CuBr, Cs₂CO₃ | DMSO | 35°C, 48h | ~17.9% |
| 2 | Piperidin-4-yl halide, K₂CO₃ | Acetonitrile | Reflux, 12h | 50–65% |
Q. Critical Intermediates :
- 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (pre-cyclopropylation) .
- 5-Amino-pyrazole-3-carboxamide derivatives (post-amination) .
Basic Research Question: How is structural characterization performed for this compound, and what analytical discrepancies may arise?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR : Key signals include cyclopropyl protons (δ 0.5–1.2 ppm) and piperidine NH (δ 1.5–2.5 ppm). Discrepancies in integration may arise from rotamers or solvent effects .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 249 [M+H]⁺). Fragmentation patterns help validate substituents .
- X-ray Crystallography : Resolves stereochemistry; non-planar pyrazole-piperidine dihedral angles (~30°) indicate conformational flexibility .
Q. SAR Comparison Table :
| Compound | Substituents | Bioactivity (IC₅₀, nM) | Selectivity Index |
|---|---|---|---|
| 3-Cyclopropyl-1-piperidinyl | Cyclopropyl, piperidine | 12 ± 1.5 | >100 |
| 3-Cyclohexyl-1-piperidinyl | Cyclohexyl, piperidine | 45 ± 3.2 | 30 |
| 3-Cyclopropyl-1-pyridin-3-yl | Cyclopropyl, pyridine | 8 ± 0.9 | 15 |
Mechanistic Insight : Cyclopropyl’s strain energy may enhance binding to rigid enzyme pockets (e.g., kinase targets) .
Advanced Research Question: How can conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
Methodological Answer:
Discrepancies arise from assay conditions or off-target effects. Mitigation strategies include:
Dose-Response Curves : Test across 5–6 log units to identify true IC₅₀ values .
Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Metabolic Stability Tests : Incubate with liver microsomes to rule out false positives from rapid degradation .
Case Study : A 10-fold difference in antimicrobial activity (MIC = 2 μM vs. 20 μM) was traced to variations in bacterial membrane permeability assays. Standardizing inoculum size resolved the issue .
Advanced Research Question: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Key factors include:
- Catalyst Screening : CuBr vs. Pd(OAc)₂ for cyclopropane coupling (CuBr yields 18% vs. Pd’s 5% due to milder conditions) .
- Solvent Optimization : Replacing DMSO with DMAc improves solubility of bulky intermediates, boosting yields to 25% .
- Workflow Automation : Use flow chemistry for amination steps, reducing reaction time from 48h to 6h .
Q. Yield Optimization Table :
| Parameter | Baseline | Optimized |
|---|---|---|
| Catalyst | CuBr | CuI-NHC ligand |
| Solvent | DMSO | DMAc |
| Temperature | 35°C | 50°C |
| Yield | 17.9% | 28.5% |
Advanced Research Question: How does the compound’s conformation influence target binding?
Methodological Answer:
Computational and experimental methods are combined:
- Molecular Dynamics (MD) : Simulations show the piperidine ring adopts a chair conformation, positioning the NH group for H-bonding with Asp89 in kinase targets .
- X-ray Co-Crystallization : Resolves binding modes; the cyclopropyl group fills a hydrophobic cleft, while pyrazole-NH₂ interacts with catalytic lysine .
Q. Key Findings :
- Torsional angle (pyrazole-piperidine) < 40° improves affinity.
- Methylation of pyrazole-NH₂ abolishes activity due to lost H-bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
